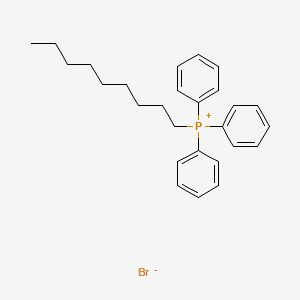

Nonyltriphenylphosphonium bromide

Descripción

Contextualizing Nonyltriphenylphosphonium Bromide within Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts (QPSs) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic residues, carrying a positive charge, and associated with a counter-anion. They are analogous to quaternary ammonium (B1175870) salts, with the phosphorus atom replacing the nitrogen atom. This substitution of phosphorus for nitrogen leads to several key differences in their chemical behavior. The larger size and greater polarizability of the phosphorus atom in QPSs, compared to the nitrogen atom in their ammonium counterparts, often result in a looser ion pair with the counter-anion. This can lead to enhanced reactivity in certain applications, such as phase-transfer catalysis. nist.gov

QPSs, including this compound, are noted for their excellent thermal and chemical stability, making them suitable for a wide range of chemical transformations, even under harsh reaction conditions. scbt.comresearchgate.net Their applications are extensive and include use as phase-transfer catalysts, scbt.comnih.govsigmaaldrich.com Wittig reagents for alkene synthesis, chemicalbook.comhmdb.caspectrabase.com and as ionic liquids. sigmaaldrich.comresearchgate.net The specific properties and applications of a QPS are largely determined by the nature of the four organic groups attached to the phosphorus atom and the associated anion. The presence of a long alkyl chain, such as the nonyl group in this compound, imparts significant surface activity and influences its solubility and potential as a surfactant or antimicrobial agent.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research stems from its versatile nature. As a member of the quaternary phosphonium salt family, it finds utility in facilitating organic reactions, acting as a bridge between immiscible phases in phase-transfer catalysis. This capability is crucial for green chemistry, as it can enhance reaction rates and yields while often allowing for the use of more environmentally benign solvents. sigmaaldrich.com

Furthermore, the structure of this compound makes it a precursor for the generation of phosphonium ylides, which are key intermediates in the Wittig reaction, a fundamental method for the synthesis of alkenes from aldehydes and ketones. chemicalbook.comspectrabase.commanchesterorganics.com The ability to form a carbon-carbon double bond with high stereo- and regioselectivity makes this reaction indispensable in the synthesis of a vast array of organic molecules, from pharmaceuticals to fine chemicals.

In the burgeoning field of ionic liquids, this compound and its analogues are investigated for their potential as electrolytes in electrochemical devices, such as batteries, due to their thermal stability and electrochemical window. sigmaaldrich.com Moreover, the antimicrobial properties of long-chain quaternary phosphonium salts are a subject of ongoing research, with potential applications in the development of new disinfectants and antimicrobial materials. researchgate.net The combination of a lipophilic nonyl chain and the bulky triphenylphosphonium headgroup in this compound suggests its potential for interaction with and disruption of microbial cell membranes.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and scientifically rigorous overview of this compound, adhering strictly to the following research outline. The primary objective is to present detailed information on the chemical and physical properties, synthesis, characterization, and key applications of this compound based on available scientific literature. The scope is intentionally focused on the academic and research aspects of this compound, excluding any dosage, administration, or safety and adverse effect profiles. The content is structured to deliver a professional and authoritative perspective, supported by data and research findings.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

nonyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXRQGKTLWXMID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886414 | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60902-45-6 | |

| Record name | Nonyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60902-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations Involving Nonyltriphenylphosphonium Bromide

Established Synthetic Routes to Nonyltriphenylphosphonium Bromide

The preparation of this compound is most commonly achieved through the direct reaction of triphenylphosphine (B44618) with a nine-carbon alkyl halide. This method, a classic example of a nucleophilic substitution reaction, is known for its efficiency and reliability.

The primary and most direct method for synthesizing this compound is the quaternization of triphenylphosphine. This SN2 reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic primary carbon of 1-bromononane (B48978). The lone pair of electrons on the phosphorus atom attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable phosphonium (B103445) salt. google.comslu.se This reaction is typically carried out by heating the two reactants, often in a suitable solvent to ensure a homogeneous reaction mixture. A specific reported synthesis involves heating triphenylphosphine and 1-bromononane in toluene (B28343) at 115 °C under an inert atmosphere, which afforded the product in an 82% yield.

Table 1: Synthesis of this compound via Direct Quaternization

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

|---|

Data sourced from a synthetic protocol for this compound.

While various high-boiling point solvents can be employed for the synthesis of phosphonium salts, acetonitrile (B52724) is a commonly used solvent due to its polar aprotic nature, which can facilitate SN2 reactions. googleapis.com The synthesis of this compound can be effectively carried out by refluxing triphenylphosphine and 1-bromononane in acetonitrile. googleapis.com The elevated temperature under reflux conditions ensures a sufficient reaction rate to drive the quaternization to completion. The choice of acetonitrile is also advantageous as it is often compatible with subsequent reactions, such as the Wittig reaction, sometimes allowing for a one-pot procedure without the need for extensive purification of the intermediate phosphonium salt. googleapis.com

The efficiency of phosphonium salt synthesis can be influenced by several factors, including reaction time, temperature, solvent, and the purity of the reactants. For industrial or large-scale preparations, optimizing these conditions is crucial to maximize yield and purity while minimizing costs and reaction time. Generally, the reaction rate for the formation of phosphonium salts from alkyl halides follows the order I > Br > Cl, making 1-bromononane a more reactive substrate than 1-chlorononane. google.com

To improve yields, particularly when starting from less reactive halides like chlorides, a halogen exchange reaction can be performed in situ. googleapis.com For instance, adding an alkali metal bromide (e.g., NaBr, KBr) can convert an alkyl chloride to the more reactive alkyl bromide within the reaction mixture. google.comgoogleapis.com This approach minimizes the amount of unreacted halide, which is important because residual alkyl halide can interfere with subsequent steps, such as the Wittig reaction, by reacting with the strong base used to generate the ylide. googleapis.com The amount of phosphine (B1218219) is also a critical parameter; using a stoichiometric amount or a slight excess of triphenylphosphine ensures complete conversion of the alkyl halide. googleapis.com

This compound as a Precursor in Wittig Reactions

The primary application of this compound in organic synthesis is as a stable, storable precursor for the Wittig reaction. google.com This Nobel Prize-winning reaction is a powerful method for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes.

The reactive species in the Wittig reaction is a phosphorus ylide, also known as a phosphorane. The nonyltriphenylphosphorane ylide is generated in situ from its precursor, this compound, through deprotonation. researchgate.netrsc.orgresearchgate.net The carbon atom alpha to the positively charged phosphorus atom is rendered acidic enough to be removed by a strong base.

Due to the relatively low acidity of the protons on the alkyl chain attached to the phosphorus, a strong base is required for the efficient generation of the nonyltriphenylphosphorane ylide. Organolithium reagents are commonly employed for this purpose, with n-butyllithium (n-BuLi) being a frequent choice. researchgate.netrsc.orgresearchgate.net Other strong bases such as sec-butyllithium (B1581126) (s-BuLi) or potassium hexamethyldisilazide (KHMDS) can also be effective.

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture or oxygen. The deprotonation is often performed at low temperatures, ranging from -78 °C to 0 °C, to control the reactivity of the strong base and ensure the stability of the resulting ylide. researchgate.netresearchgate.net Once formed, the deep red or orange-colored ylide solution is then treated with an aldehyde or ketone to proceed with the Wittig olefination. slu.seresearchgate.netrsc.orgresearchgate.netnih.govbeilstein-journals.org

Table 2: Typical Conditions for Nonyltriphenylphosphorane Ylide Generation

| Phosphonium Salt | Base | Solvent | Temperature |

|---|

Data compiled from various synthetic procedures utilizing the Wittig reaction. researchgate.netresearchgate.net

Stereochemical Control in Ylide Formation

The stereochemical outcome of the Wittig reaction is largely determined at the stage of ylide formation and its subsequent reaction with a carbonyl compound. The ylide is generated by deprotonating the nonyltriphenylphosphonium salt with a strong base. masterorganicchemistry.com For non-stabilized ylides, such as the one derived from this compound where the nonyl group is an alkyl chain, the reaction generally favors the formation of the Z-alkene. wikipedia.orgorganic-chemistry.org

The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgpitt.edu The stereochemistry is established during the formation of this four-membered ring. pitt.edu Under lithium-free conditions, the reaction is under kinetic control, and the geometry of the transition state leading to the oxaphosphetane dictates the final alkene stereochemistry. wikipedia.orgpitt.edu The transition state leading to the cis-oxaphosphetane, which subsequently decomposes to the Z-alkene, is sterically favored for unstabilized ylides. pitt.edu

Impact of Solvents and Additives (e.g., HMPA) on Z/E Selectivity

The choice of solvent and the presence of additives can significantly influence the Z/E selectivity of the Wittig reaction. While unstabilized ylides typically yield Z-alkenes, the selectivity can be further enhanced. wikipedia.org Performing the reaction in solvents like dimethylformamide (DMF) in the presence of iodide salts, such as lithium iodide or sodium iodide, can lead to almost exclusive formation of the Z-isomer. wikipedia.org

The presence of lithium salts can, however, sometimes lead to equilibration of intermediates, a phenomenon termed "stereochemical drift," which can affect the stereochemical outcome. wikipedia.org For this reason, in situations where high Z-selectivity is critical, "salt-free" conditions are often preferred. These conditions typically involve the use of bases like sodium amide (NaNH₂) or potassium bases with a crown ether in aprotic solvents like tetrahydrofuran (THF). libretexts.orgresearchgate.net The use of hexamethylphosphoramide (B148902) (HMPA) as an additive can also impact selectivity, although its use has diminished due to toxicity concerns. Generally, polar aprotic solvents and certain salt additives can influence the stability and reactivity of the intermediates, thereby altering the stereochemical course of the reaction.

Applications in Olefin Synthesis

This compound is a valuable tool for the synthesis of various alkenes, particularly those with long alkyl chains. Its utility extends from simple olefin synthesis to the construction of complex natural products where precise control of double bond geometry is essential.

Synthesis of Long-Chain Alkenes

The primary application of this compound is in the synthesis of long-chain alkenes through the Wittig reaction. wikipedia.orglibretexts.org The nonyl group provides a nine-carbon chain that can be coupled with a variety of aldehydes and ketones. This is particularly useful for building the carbon skeletons of fatty acids, pheromones, and other natural products possessing long aliphatic chains. mdpi.comnih.gov The reaction involves the coupling of the phosphonium ylide, generated from this compound, with a carbonyl compound to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org The strong phosphorus-oxygen bond formed in the byproduct provides the thermodynamic driving force for the reaction. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Application |

| Nonyltriphenylphosphonium ylide | Aldehyde/Ketone | Long-chain alkene | Synthesis of fatty acids, natural products |

Stereoselective Alkene Formation

As discussed previously, the Wittig reaction using this compound, an unstabilized ylide, generally affords the Z-alkene with moderate to high selectivity. masterorganicchemistry.comwikipedia.org This stereoselectivity is a key advantage, allowing for the controlled synthesis of specific geometric isomers. For instance, in the synthesis of natural products where the biological activity is dependent on the double bond geometry, the ability to selectively form the Z-isomer is crucial. mdpi.combeilstein-journals.org The Schlosser modification of the Wittig reaction can be employed to favor the formation of the E-alkene. This involves the use of a second equivalent of strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation to form a more stable threo-betaine, which then collapses to the E-alkene. wikipedia.orglibretexts.org

| Ylide Type | Typical Product | Conditions for E-alkene |

| Unstabilized (e.g., from this compound) | Z-alkene | Schlosser Modification |

| Stabilized | E-alkene | Standard Conditions |

Total Synthesis of Complex Natural Products

The reliability and stereoselectivity of the Wittig reaction make this compound and similar phosphonium salts indispensable in the total synthesis of complex natural products. mdpi.comnih.govbeilstein-journals.org Many biologically active natural products, such as the Annonaceous acetogenins (B1209576), contain long hydrocarbon chains with specific double bond configurations. mdpi.combeilstein-journals.org

Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family, known for their potent cytotoxic and antitumor activities. mdpi.comcore.ac.uk Their structures often feature long C32 or C34 fatty acid backbones with tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone. mdpi.comnih.gov The Wittig reaction is a frequently employed method for constructing the long-chain hydrocarbon backbone of these molecules. mdpi.comnih.gov For example, in the synthesis of certain acetogenins, a fragment containing the THF core and an aldehyde functionality is coupled with a phosphonium ylide, such as the one derived from this compound or a similar long-chain phosphonium salt, to install a significant portion of the aliphatic chain with controlled stereochemistry. mdpi.comnih.gov In one synthetic approach to an acetogenin, a Wittig reaction was used for chain extension of an aldehyde to form an intermediate alkene, which was then hydrogenated as part of the sequence to build the final carbon skeleton. nih.gov The ability to form the Z-alkene specifically is often critical in these syntheses. mdpi.com

Synthesis of Disparlure (B1670770) and Monachalure Enantiomers

This compound is a key reagent in the synthesis of the enantiomers of disparlure and monachalure, which are sex pheromones of the gypsy moth (Lymantria dispar) and the nun moth (Lymantria monacha), respectively. nih.govnih.gov The synthetic strategy relies on the Wittig reaction to construct the carbon backbone of these complex molecules. nih.govbeilstein-journals.org

In a common synthetic route starting from 2,3-butanediacetal derivatives, the longer C10 alkyl chain of the pheromone structure is introduced via a Wittig reaction using n-nonyltriphenylphosphonium bromide. nih.govbeilstein-journals.org This reaction is followed by the reduction of the resulting double bond. For the synthesis of the (+)-enantiomers of disparlure and monachalure, an aldehyde intermediate is reacted with n-nonyltriphenylphosphonium bromide to attach the long-chain fragment, yielding the precursor compound 20 in 74% yield. nih.govbeilstein-journals.org Subsequent steps, including deprotection and another Wittig reaction to add the shorter, specific alkyl groups, lead to the final diol intermediates which are then cyclized to form the target cis-epoxide pheromones. nih.gov

The synthesis of the (–)-enantiomers follows a reversed sequence where the shorter carbon chains are introduced first, before the final Wittig reaction with n-nonyltriphenylphosphonium bromide. nih.govbeilstein-journals.org This methodology is advantageous as it utilizes readily available starting materials and allows for the stereoselective preparation of both enantiomers with high purity. nih.gov

Table 1: Key Reaction Step in the Synthesis of (+)-Disparlure/(+)-Monachalure Precursor

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde intermediate 19 | n-Nonyltriphenylphosphonium bromide | Alkene intermediate 20 | 74% | nih.govbeilstein-journals.org |

Synthesis of Leopolic Acid A and Analogues

The total synthesis of Leopolic Acid A, a fungal metabolite with a distinct 2,3-pyrrolidinedione core and notable antimicrobial properties, critically employs this compound. nih.govnih.gov A pivotal step in the synthetic pathway is a Wittig olefination to append the long polymethylene side chain to the heterocyclic core. nih.govresearchgate.net

This synthetic strategy has also been adapted for the creation of Leopolic Acid A analogues to explore their structure-activity relationships (SAR). nih.govresearchgate.net By modifying the components used in the synthesis, researchers have developed analogues with varied substituents on the pyrrolidinedione ring and the ureido dipeptide moiety. nih.govresearchgate.net For instance, a 3-decyltetramic acid analogue of Leopolic Acid A was synthesized using a strategy where the key step was an intramolecular Lacey–Dieckmann cyclization, but the principles of building the molecule with its characteristic side chain often rely on Wittig-type chemistry. beilstein-journals.orgnih.gov These studies underscore the importance of reagents like this compound in accessing these complex natural products and their derivatives for potential therapeutic applications. nih.govresearchgate.net

Table 2: Wittig Olefination in the Total Synthesis of Leopolic Acid A

| Aldehyde Intermediate | Reagents | Key Transformation | Reference |

|---|---|---|---|

| Compound 10 | 1. n-Nonyltriphenylphosphonium bromide, n-BuLi, THF, -78 °C to 0 °C | Formation of the polymethylene side chain | nih.govresearchgate.net |

Other Chemical Transformations

The primary role of this compound in the syntheses described above is as a precursor to a phosphorus ylide for the Wittig reaction. However, the formation of the phosphonium salt itself is a classic example of a nucleophilic substitution reaction, specifically an Sₙ2 reaction. walisongo.ac.id

In this transformation, triphenylphosphine ((C₆H₅)₃P) acts as the nucleophile. The phosphorus atom in triphenylphosphine has a lone pair of electrons, which attacks the electrophilic carbon atom of an alkyl halide, such as 1-bromononane. The carbon-bromine bond breaks, and a new phosphorus-carbon bond is formed, resulting in the quaternary phosphonium salt, this compound. walisongo.ac.id

The general mechanism is as follows: (C₆H₅)₃P: + C₉H₁₉Br → [(C₆H₅)₃P-C₉H₁₉]⁺Br⁻

The reactivity in such Sₙ2 reactions is influenced by the nature of the phosphine nucleophile and the alkyl halide electrophile. walisongo.ac.id Triphenylphosphine is a relatively soft and effective nucleophile for attacking primary alkyl halides like 1-bromononane to produce the corresponding phosphonium salt in high yield. This salt is typically a stable, crystalline solid that can be isolated and purified before its use in subsequent reactions like the Wittig olefination. walisongo.ac.id

Table 3: Formation of this compound via Nucleophilic Substitution

| Nucleophile | Electrophile | Reaction Type | Product |

|---|---|---|---|

| Triphenylphosphine | 1-Bromononane | Sₙ2 | This compound |

Iii. Mechanistic Investigations and Reaction Dynamics

Elucidation of Wittig Reaction Mechanisms Involving Nonyltriphenylphosphonium Bromide

The Wittig reaction stands as a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. The reaction's mechanism, particularly when employing unstabilized ylides derived from salts like this compound, proceeds through a well-understood pathway. The initial step involves the deprotonation of the phosphonium (B103445) salt at the carbon adjacent to the phosphorus atom using a strong base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide, to form the corresponding phosphonium ylide. bangor.ac.ukunimi.itrsc.org This ylide, a highly reactive intermediate, then engages with an aldehyde or ketone.

The generally accepted mechanism for unstabilized ylides involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. This forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate is typically unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final alkene and a stable triphenylphosphine (B44618) oxide byproduct. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for the reaction.

A defining characteristic of the Wittig reaction with unstabilized ylides, such as that generated from this compound, is its propensity to form Z-(cis)-alkenes with high selectivity. This stereochemical outcome is dictated by the kinetics of the formation of the oxaphosphetane intermediate. The transition state leading to the cis-oxaphosphetane is sterically less hindered and therefore kinetically favored over the transition state leading to the trans-oxaphosphetane.

Several synthetic applications highlight this stereoselectivity:

In the total synthesis of batzelladine D, the ylide derived from this compound was used in a Wittig olefination that resulted in the stereoselective formation of the cis-alkene. nih.gov

During the synthesis of insect pheromones, the use of sodium bis(trimethylsilyl)amide as a base at low temperatures with this compound ensured the formation of products in the Z-configuration. bangor.ac.uk

Similarly, a practical synthesis of very-long-chain (Z)-configured monoene pollinator attractants utilized this compound, achieving excellent (Z/E) selectivity with no detectable trace of the (E)-isomer when HMPA was used as a co-solvent at low temperatures. nih.gov

While high Z-selectivity is common, reaction conditions can influence the stereochemical outcome. In one reported synthesis, the Wittig olefination using this compound and n-BuLi at -78 °C resulted in a mixture of E/Z isomers, indicating that the kinetic preference can be eroded under certain conditions. unimi.it

Below is a table summarizing the stereochemical outcomes in various reactions involving this compound.

| Reactant(s) | Base/Conditions | Product | Stereoselectivity | Reference |

| Hemiaminal 37 | Not specified | cis-Alkene 38 | cis-selective | nih.gov |

| Aldehyde | NaN(SiMe₃)₂ / low temp | (Z)-Alkene | High Z-selectivity | bangor.ac.uk |

| Aldehyde | n-BuLi / -78 °C | E/Z mixture | Mixture of isomers | unimi.it |

| Hemiacetal | n-BuLi / 0 °C to r.t. | Unsaturated alcohol | >95:5 E/Z | rsc.orgnih.gov |

| Aldehyde | Not specified / HMPA | (Z)-Alkene | >97% (Z) | nih.gov |

Influence of Phosphonium Salt Structure on Reactivity

The structure of the phosphonium salt is a primary determinant of the resulting ylide's reactivity and, consequently, the stereochemical course of the Wittig reaction. This compound possesses a simple, long alkyl chain (nonyl group) attached to the triphenylphosphonium moiety. This alkyl group is electron-donating and does not offer any means of resonance stabilization for the adjacent carbanion in the ylide form.

As a result, the ylide generated from this compound is classified as a "non-stabilized" or "unstabilized" ylide. These ylides are characterized by their high reactivity and their general tendency to produce Z-alkenes when reacted with aldehydes, as discussed previously. bangor.ac.uknih.gov This contrasts sharply with "stabilized" ylides, which bear an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion. Stabilized ylides are less reactive and typically yield E-(trans)-alkenes under thermodynamic control. The nonyl group's identity as a simple alkyl substituent firmly places this compound in the non-stabilized category, and its observed reactivity in various syntheses is consistent with this classification. rsc.orgnih.govresearchgate.net

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique for probing reaction mechanisms by tracing the path of atoms and determining kinetic isotope effects. researchgate.netgoogle.com While the general mechanism of the Wittig reaction is well-established, isotopic labeling can provide deeper insights into specific steps, such as ylide formation or the reversibility of intermediate steps.

In the context of reactions involving long-chain alkyltriphenylphosphonium ylides, deuterium labeling has been employed to synthesize isotopically marked products for subsequent biological studies. For instance, a dideuteroaldehyde, prepared through the pyridine-catalyzed exchange of the α-hydrogens of nonanal (B32974) with deuterium oxide, was used in a Wittig reaction to create a deuterium-labeled fatty acid derivative. researchgate.net This application, however, used the labeled product as a tracer rather than using the isotope to investigate the Wittig mechanism itself.

The formation of a phosphonium ylide involves the removal of a proton from the α-carbon by a strong base. The potential for hydrogen/deuterium (H/D) scrambling—the exchange of isotopes between different positions in the molecule or with the solvent—can provide information about the acidity of the protons and the dynamics of the deprotonation/reprotonation equilibrium.

Currently, there are no specific studies found in the surveyed literature that investigate H/D scrambling during the formation of the ylide from this compound. Such an experiment would typically involve preparing a deuterated version of the phosphonium salt (e.g., at the α-position) and analyzing the isotopic distribution after ylide formation and subsequent reaction or quenching. The absence of such specific research for this particular compound means that insights into potential scrambling events must be extrapolated from general principles of ylide chemistry. One study did involve the preparation of a dideuteroaldehyde by exchanging the α-hydrogens of nonanal, which was then reacted with an ylide, but this does not provide information on scrambling during the ylide formation step itself. researchgate.net

Applications in Organic Synthesis

Role as a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. scbt.comsigmaaldrich.com Quaternary phosphonium (B103445) salts like this compound are effective phase-transfer catalysts due to their ability to transport anions from the aqueous phase into the organic phase, where the reaction with the organic substrate can occur. nih.gov The lipophilic nature of the nonyl and phenyl groups enhances the solubility of the phosphonium cation in the organic phase, while the positive charge allows it to pair with and transport the reactant anion.

In Oxidation and Epoxidation Reactions

While specific studies on this compound in these reactions are limited, quaternary phosphonium salts are known to catalyze various oxidation and epoxidation reactions. vestachem.comresearchgate.netresearchgate.net For example, they can be used to transfer oxidizing agents like permanganate (B83412) or hypochlorite (B82951) from an aqueous solution to an organic solution containing an alkene, leading to the formation of diols or epoxides. The efficiency of the catalyst depends on its ability to extract the oxidizing anion and its stability under the reaction conditions.

In Alkylation and Substitution Reactions

Quaternary phosphonium salts are widely used as phase-transfer catalysts in a variety of alkylation and substitution reactions. jocpr.com They can facilitate the reaction of alkyl halides with nucleophiles such as cyanide, hydroxide, or phenoxides by transporting the nucleophilic anion into the organic phase. The use of a phase-transfer catalyst can often lead to higher yields, milder reaction conditions, and greater selectivity compared to homogeneous reactions.

Use in the Wittig Reaction

This compound serves as a precursor to a Wittig reagent. chemicalbook.comspectrabase.commanchesterorganics.com The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. The process involves the deprotonation of the phosphonium salt with a strong base to form a phosphonium ylide (the Wittig reagent). This ylide then reacts with a carbonyl compound to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The long nonyl chain in this specific Wittig reagent precursor would lead to the formation of a long-chain alkene.

V. Research on Derivatives and Analogues of Nonyltriphenylphosphonium Bromide

Structure-Activity Relationship Studies of Alkyltriphenylphosphonium Bromides

Structure-activity relationship (SAR) studies of alkyltriphenylphosphonium bromides have been pivotal in elucidating the molecular features that govern their biological and chemical activities. A primary focus of this research has been on their efficacy as antimicrobial agents. These studies systematically vary the length of the alkyl chain attached to the triphenylphosphonium cation and observe the corresponding changes in activity.

A consistent finding across multiple studies is that the length of the alkyl side chain profoundly influences the antimicrobial potency of these compounds. nih.govchinesechemsoc.org Research has demonstrated that the antibacterial activity against both Gram-positive and Gram-negative bacteria is highly dependent on the lipophilicity conferred by the alkyl chain. Generally, as the alkyl chain length increases, the antimicrobial activity also increases, up to an optimal length. nih.gov This enhancement is attributed to the increased ability of the more lipophilic compounds to penetrate the bacterial cell membrane. osaka-u.ac.jp

For instance, studies on a series of alkyltriphenylphosphonium salts against Staphylococcus aureus have shown that the optimal antibacterial activity is achieved with alkyl chains containing between 10 and 14 carbon atoms. nih.govchinesechemsoc.org Chains shorter than this optimum tend to be less effective due to insufficient lipophilicity to disrupt the bacterial membrane, while chains that are significantly longer may exhibit decreased activity, possibly due to reduced solubility in the aqueous testing medium or steric hindrance. nih.gov

The antimicrobial action is thought to arise from the electrostatic interaction between the positively charged phosphonium (B103445) head and the negatively charged components of the bacterial cytoplasmic membrane, followed by the insertion of the lipophilic alkyl tail into the membrane, leading to its disruption. rsc.org The triphenylphosphonium group itself contributes to the delocalization of the positive charge, which can enhance its interaction with the bacterial membrane.

**Table 1: Effect of Alkyl Chain Length on the Antimicrobial Activity of Alkyltriphenylphosphonium Bromides against *S. aureus***

| Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| C8 (Octyl) | >64 | nih.govchinesechemsoc.org |

| C9 (Nonyl) | 32-64 | nih.gov |

| C10 (Decyl) | 8-16 | nih.govchinesechemsoc.orgnih.gov |

| C12 (Dodecyl) | 4-8 | nih.govchinesechemsoc.orgosaka-u.ac.jp |

| C14 (Tetradecyl) | 4-8 | nih.govchinesechemsoc.org |

| C16 (Hexadecyl) | 16-32 | osaka-u.ac.jp |

| C18 (Octadecyl) | >64 | nih.gov |

Note: The MIC values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions and bacterial strains used.

Synthesis and Applications of Deuterated Analogues

The synthesis of deuterated analogues of organic compounds, including nonyltriphenylphosphonium bromide, is a valuable strategy in various scientific disciplines, particularly in medicinal chemistry and reaction mechanism studies. While specific research detailing the synthesis and application of deuterated this compound is not extensively documented in publicly available literature, general principles of deuteration and its applications provide a strong indication of its potential uses.

Synthesis of Deuterated Analogues:

The introduction of deuterium (B1214612) into a molecule like this compound can be achieved through several synthetic routes. A common method for preparing alkyltriphenylphosphonium salts is the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide. brainly.comwikipedia.org Therefore, to synthesize a deuterated analogue, one would typically start with a deuterated form of the nonyl bromide precursor.

General synthetic strategies for producing deuterated alkyl halides involve using deuterium gas (D₂) or deuterated solvents like heavy water (D₂O) in the presence of a suitable catalyst. osaka-u.ac.jp For instance, dₙ-alkyl diphenylsulfonium salts, which can serve as precursors to deuterated alkyl halides, have been prepared from their non-deuterated forms using D₂O as the deuterium source under basic conditions. osaka-u.ac.jp Another approach involves the reduction of a suitable unsaturated precursor with deuterium gas. Photoredox catalysis has also emerged as a powerful tool for the α-deuteration of complex molecules. chinesechemsoc.org

A general procedure for the synthesis of a deuterated alkyltriphenylphosphonium bromide would likely involve the following steps:

Synthesis of a deuterated nonyl bromide. This could be achieved by methods such as the reduction of nonenal with a deuterated reducing agent or through H/D exchange reactions on nonyl alcohol followed by conversion to the bromide.

Reaction of the deuterated nonyl bromide with triphenylphosphine, typically in a suitable solvent, to yield the deuterated this compound. brainly.com

Applications of Deuterated Analogues:

The primary application of deuterated compounds lies in the study of the kinetic isotope effect (KIE). libretexts.orgnih.gov The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. libretexts.org Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. youtube.com

In the context of this compound, a deuterated analogue could be used to:

Elucidate Reaction Mechanisms: By strategically placing deuterium atoms at different positions on the nonyl chain, researchers can determine whether the cleavage of a specific C-H bond is involved in the rate-limiting step of a reaction in which the phosphonium salt participates.

Improve Pharmacokinetic Properties: In pharmaceutical research, deuteration is a strategy to slow down the metabolism of a drug. osaka-u.ac.jpnih.gov Many drugs are metabolized by cytochrome P450 enzymes through the cleavage of C-H bonds. Replacing these hydrogens with deuterium can make the bonds more resistant to enzymatic cleavage, thereby increasing the drug's half-life and potentially reducing toxic metabolites. nih.gov If this compound or its derivatives were investigated for therapeutic applications, deuterated analogues would be invaluable for such studies.

Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification methods due to their similar chemical properties to the non-deuterated analyte but distinct mass.

While direct research on deuterated this compound is sparse, the established principles of deuteration chemistry and its applications strongly suggest its utility in fundamental and applied chemical and biological research.

Vi. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications

A primary and well-established role of nonyltriphenylphosphonium bromide is as a precursor to the corresponding phosphonium (B103445) ylide for use in the Wittig reaction. This olefination reaction is a powerful tool for carbon-carbon bond formation, specifically for synthesizing alkenes from aldehydes and ketones. Research continues to leverage this reactivity for the stereoselective synthesis of complex and biologically significant molecules.

Future applications are centered on creating intricate natural products and their analogues. For instance, it has been instrumental in the total synthesis of leopolic acid A, a fungal metabolite with a rare 2,3-pyrrolidinedione structure and notable antibacterial activity. rsc.orgyoutube.com In this synthesis, the long alkyl chain of the target molecule was installed via a Wittig olefination using the ylide generated from this compound and n-butyllithium (n-BuLi). rsc.orgyoutube.com Similarly, this reagent has been used in the synthesis of pheromones, such as (+)-disparlure and (+)-monachalure, where the Wittig reaction is a key step in attaching the long carbon chain required for their structure. nih.govphasetransfercatalysis.com Other complex syntheses, including that of batzelladine D and leucomalure, have also employed this compound for crucial olefination steps. epfl.chgoogle.com

The development of novel synthetic applications will likely focus on asymmetric syntheses and the construction of increasingly complex molecular architectures that are otherwise difficult to access.

Table 1: Examples of this compound in Synthesis

| Target Molecule | Synthetic Reaction | Purpose | Reference(s) |

|---|---|---|---|

| Leopolic Acid A | Wittig Olefination | Installation of the polymethylene side chain. | rsc.org, youtube.com |

| (+)-Disparlure | Wittig Reaction | Attachment of the nonyl chain to the molecule's backbone. | nih.gov, phasetransfercatalysis.com |

| Batzelladine D | Wittig Olefination | Stereoselective formation of a cis-alkene. | epfl.ch |

| Leucomalure | Wittig Coupling | Formation of a precursor for the pheromone's C-8 to C-21 unit. | google.com |

Exploration of Catalytic Roles

Beyond stoichiometric reactions, quaternary phosphonium salts like this compound are poised for broader application as catalysts. Their structure, featuring a positively charged phosphorus center shielded by bulky phenyl groups and a lipophilic alkyl chain, makes them excellent candidates for phase-transfer catalysts (PTCs). vestachem.compacificorganicsltd.com

As PTCs, these salts facilitate reactions between reagents located in different immiscible phases (e.g., aqueous and organic). The phosphonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction can occur. This methodology can lead to faster reaction times, milder conditions, and improved yields. vestachem.com

Emerging research points to the use of alkyltriphenylphosphonium salts in various catalytic processes. A patent describes their high catalytic activity in fluorine-chlorine exchange reactions, noting their high thermal stability and the low quantities required. fluorochem.co.uk Phosphonium salts are generally more stable at higher temperatures (120-150°C) compared to their ammonium (B1175870) counterparts, expanding their applicability in industrial processes. pacificorganicsltd.com Research into the systematic design of phosphonium salt catalysts for specific applications, such as the alkaline hydrolysis of polymers like poly(ethylene terephthalate), is an active area. rsc.org Future work will likely involve the tailored design of this compound and similar salts for specific catalytic applications, including polymer degradation and fine chemical synthesis.

Advanced Materials Science Applications

A significant emerging application for this compound is in the field of materials science, particularly in the formulation of deep eutectic solvents (DESs). DESs are a class of ionic fluids that are typically formed by mixing a quaternary ammonium or phosphonium salt (a hydrogen-bond acceptor) with a hydrogen-bond donor, such as a carboxylic acid or alcohol.

Recent research has demonstrated the synthesis of novel DESs by combining alkyltriphenylphosphonium bromides, including the nonyl derivative, with decanoic acid. These new solvents are being explored as green and cost-effective alternatives for critical applications, such as the recycling of nuclear fuel. The study investigated the behavior of uranyl ions in these phosphonium-based DESs, providing fundamental knowledge on metal speciation, which is crucial for developing efficient extraction and recycling processes.

The long alkyl chain of the nonyl group influences the physical properties of the DES, such as its viscosity and hydrophobicity, which can be tuned for specific applications. Future research will likely expand the use of this compound-based DESs for extracting various metals, for use as electrolytes in electrochemical devices, and as novel media for organic synthesis.

Table 2: Composition of a this compound-Based Deep Eutectic Solvent

| Component A (Hydrogen-Bond Acceptor) | Component B (Hydrogen-Bond Donor) | Molar Ratio (A:B) | Application Area | Reference |

|---|

Bio-Inspired Chemical Research

Bio-inspired research seeks to design and synthesize novel molecules and systems that mimic biological structures and functions. The synthesis of natural products, which are compounds originally derived from living organisms, is a cornerstone of this field. This compound serves as a key building block in the synthesis of such bioactive molecules.

The total synthesis of leopolic acid A, a metabolite from a Streptomyces species with antimicrobial properties, is a prime example of bio-inspired research. rsc.orgyoutube.com By recreating this natural antibiotic in the lab, researchers can study its mechanism of action and develop more potent analogues. Similarly, the synthesis of insect pheromones like disparlure (B1670770), the sex pheromone of the gypsy moth, is used to develop environmentally benign pest management strategies. nih.govphasetransfercatalysis.com

Future directions in this area will involve using this compound to construct novel biomimetic systems. This could include the synthesis of artificial cell membranes, drug delivery vehicles, or complex molecules that mimic the function of enzymes or biological receptors. The ability to precisely introduce a nine-carbon chain allows for the tuning of properties like lipid solubility and molecular geometry, which are critical for biological interactions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing nonyltriphenylphosphonium bromide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution between triphenylphosphine and a nonyl bromide precursor. Critical steps include:

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted triphenylphosphine.

- Reaction optimization : Elevated temperatures (60–80°C) in anhydrous solvents (e.g., THF or acetonitrile) improve reaction rates .

- Yield challenges : Competing elimination reactions can occur if moisture is present; strict anhydrous conditions are recommended .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR to verify alkyl chain integration and phosphonium peak (~20–25 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M-Br]<sup>+</sup> and isotopic pattern matching .

- Elemental analysis : Validate stoichiometry of C, H, and Br .

Q. What are the primary applications of this compound in biological research?

- Mitochondrial targeting : The lipophilic cation enables accumulation in mitochondria due to the membrane potential, making it useful for:

- Drug delivery: Conjugation with therapeutic agents (e.g., antioxidants) to enhance mitochondrial uptake .

- ROS detection: As a component of mitochondrial-targeted fluorescent probes .

Advanced Research Questions

Q. How do substituents on the phosphonium core (e.g., phenyl vs. carboxyalkyl groups) affect mitochondrial targeting efficiency?

- Mechanistic insights :

- Lipophilicity : Longer alkyl chains (e.g., nonyl) enhance membrane permeability but may reduce solubility. Carboxyalkyl derivatives (e.g., 4-carboxybutyl) balance solubility and targeting .

- Charge distribution : Triphenylphosphonium’s delocalized charge improves cellular uptake compared to mono-substituted analogs .

Q. What strategies mitigate batch-to-batch variability in phosphonium bromide synthesis?

- Process control :

- Stoichiometric precision : Use Karl Fischer titration to ensure anhydrous conditions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) reduce side reactions in alkylation steps .

- Quality metrics :

- Purity thresholds: ≥95% by HPLC (C18 column, UV detection at 254 nm) .

Q. How can computational modeling predict the interaction of this compound with mitochondrial membranes?

- Methods :

- Molecular dynamics (MD) simulations : Model lipid bilayer penetration using force fields (e.g., CHARMM36) .

- Density Functional Theory (DFT) : Calculate charge distribution and dipole moments to rationalize membrane affinity .

- Validation : Correlate simulation data with experimental membrane potential assays .

Q. What analytical challenges arise in quantifying phosphonium bromide degradation products?

- Degradation pathways : Hydrolysis of the C-P bond under acidic/alkaline conditions generates triphenylphosphine oxide and nonanol .

- Detection :

- HPLC-MS/MS : Monitor degradation using ion-pair chromatography (hexanesulfonate as ion-pair reagent) .

- Limitations : Phosphine oxide co-elutes with impurities; orthogonal methods (e.g., <sup>31</sup>P NMR) are required .

Key Considerations for Contradictory Evidence

- Synthetic routes : and describe Friedländer synthesis for quinoline derivatives, but this compound typically uses direct alkylation. Verify applicability based on target structure .

- Mitochondrial assays : highlights carboxyalkyl derivatives for enhanced solubility, while emphasizes lipophilicity. Choose derivatives based on experimental goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.